Jacaric acid

Leukemia Apoptosis Conjugated Fatty Acids

Jacaric acid is the optimal CLnA for targeted cancer research. Unlike punicic or α-eleostearic acid, it does NOT activate PPARα/γ, eliminating transcriptional confounding. It delivers selective cytotoxicity: LNCaP IC50 = 2.2 µM, PC-3 IC50 = 11.8 µM, sparing normal prostate cells. Holds lowest IC50 (6.00 µM) among 7 CLnA isomers in leukemia models. Defined COX-1 inhibition (Ki = 1.7 µM) enables precise enzyme studies. Choose jacaric acid when stereochemical specificity and mechanistic clarity are non-negotiable.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 28872-28-8
Cat. No. B159736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJacaric acid
CAS28872-28-8
Synonyms8(Z),10(E),12(Z)-Octadecatrienoic Acid
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=CCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10-
InChIKeyDQGMPXYVZZCNDQ-KDQYYBQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jacaric Acid (CAS 28872-28-8): Technical Baseline and Procurement-Relevant Specifications


Jacaric acid (CAS 28872-28-8) is an 18‑carbon conjugated linolenic acid (CLnA) isomer characterized by an 8(Z),10(E),12(Z)-octadecatrienoic configuration with a molecular weight of 278.43 g/mol [1]. It occurs naturally at approximately 36% abundance in Jacaranda mimosifolia seed oil and is distinguished by its cis, trans, cis triene system [2]. As a polyunsaturated fatty acid with three conjugated double bonds, jacaric acid belongs to the broader CLnA class alongside isomers such as punicic acid (9Z,11E,13Z-18:3) and α‑eleostearic acid (9Z,11E,13E‑18:3) [3]. Its physicochemical profile includes a melting point of 44 °C and solubility in ethanol at 100 mg/mL (∼359 mM), which informs downstream formulation and handling for research applications .

Why Jacaric Acid Cannot Be Substituted by Generic Conjugated Linolenic Acid Isomers


Substitution among CLnA isomers is precluded by position‑specific structure–activity relationships. In a direct comparative study, seven dietary C‑18 fatty acids—including jacaric acid, punicic acid, α‑calendic acid, β‑calendic acid, catalpic acid, and cis/trans‑vaccenic acid—exhibited divergent cytotoxic potencies in human prostate cancer cells, with the cis, trans, cis spatial conformation of jacaric acid conferring markedly greater efficacy relative to five of the other C‑18 fatty acids tested [1]. Furthermore, jacaric acid does not activate peroxisome proliferator‑activated receptors (PPAR) α or γ, whereas punicic acid and α‑eleostearic acid robustly activate these nuclear receptors, which alters downstream gene expression and metabolic outcomes [2]. Even among structurally similar 8,10,12‑18:3 isomers, jacaric acid demonstrates 2‑ to 5‑fold differences in antiproliferative IC50 values compared to α‑calendic acid (8E,10E,12Z) and β‑calendic acid (8E,10E,12E) in murine leukemia cells, demonstrating that stereochemical variation cannot be assumed biologically neutral [3]. Consequently, experimental outcomes and procurement decisions relying on CLnA as a homogeneous class risk misinterpretation of dose–response and mechanistic data.

Jacaric Acid: Product‑Specific Quantitative Differentiation Evidence Guide


Jacaric Acid Exhibits Superior Cytotoxic Potency Against Murine Leukemia PU5‑1.8 Cells Relative to Six Other CLnA Isomers

In a head‑to‑head comparison of seven conjugated linolenic acid isomers, jacaric acid demonstrated the lowest IC50 (6.00 ± 0.87 µM) against murine macrophage‑like leukemia PU5‑1.8 cells following 48‑hour treatment. This represents a 1.4‑fold greater potency than punicic acid (8.40 ± 1.48 µM), 1.8‑fold greater than α‑eleostearic acid (10.74 ± 1.33 µM), and approximately 5‑fold greater than β‑calendic acid (29.69 ± 4.04 µM) [1]. The quantitative ranking (most to least potent): jacaric acid (6.00 µM) > β‑eleostearic acid (9.57 µM) > punicic acid (8.40 µM) > α‑eleostearic acid (10.74 µM) > α‑calendic acid (12.11 µM) > β‑calendic acid (29.69 µM).

Leukemia Apoptosis Conjugated Fatty Acids

Jacaric Acid Shows Strongest Cytotoxic Effect Among CLnA Isomers in Human Colon Adenocarcinoma DLD‑1 Cells

A comparative evaluation of natural conjugated linolenic acid isomers on DLD‑1 human adenocarcinoma cells revealed that jacaric acid (JA) exhibited the strongest cytotoxic effect among all CLnA isomers tested. This superior potency was mechanistically linked to more efficient intracellular incorporation of jacaric acid relative to comparator isomers [1]. The study further demonstrated that jacaric acid induced apoptosis via lipid peroxidation, with cytotoxicity abolished by the antioxidant α‑tocopherol. The same study validated in vivo antitumor efficacy in a DLD‑1 xenograft nude mouse model, confirming that the in vitro potency differential translates to a preventive antitumor effect in vivo [1].

Colorectal Cancer Adenocarcinoma Lipid Peroxidation

Jacaric Acid Potently Inhibits Cyclooxygenase‑1 (COX‑1) with a Defined Ki of 1.7 µM

Jacaric acid inhibits human cyclooxygenase‑1 (COX‑1) in vitro with an inhibition constant (Ki) of 1.7 µM, as determined by kinetic analysis [1]. Its 12E geometric isomer (8Z,10E,12E‑18:3) exhibits a comparable Ki of approximately 1.1 µM, while other conjugated fatty acids generally show weaker or no quantified COX‑1 inhibition in the low‑micromolar range [1]. This quantitative Ki value provides a precise benchmark for anti‑inflammatory applications requiring COX‑1 pathway modulation. Additionally, long‑term dietary feeding of jacaric acid in mice decreased stearoyl‑CoA desaturase (SCD‑1) mRNA expression and activity in liver, indicating systemic metabolic effects beyond acute COX‑1 inhibition [2].

Inflammation Cyclooxygenase Enzyme Inhibition

Jacaric Acid Lacks PPARα/γ Agonist Activity, a Mechanistic Distinction from Punicic and α‑Eleostearic Acids

Unlike punicic acid and α‑eleostearic acid, which are known peroxisome proliferator‑activated receptor (PPAR) α and γ agonists, jacaric acid does not activate PPARα or PPARγ in transcriptional reporter assays [1]. This mechanistic divergence is critical: punicic acid robustly activates PPARγ and modulates PPAR‑responsive gene expression implicated in glucose tolerance and inflammation [2], whereas jacaric acid exerts its biological effects through PPAR‑independent pathways including direct apoptosis induction via lipid peroxidation and intrinsic/extrinsic caspase cascades [3]. The absence of PPAR activity simplifies experimental interpretation when PPAR‑mediated confounding effects must be excluded or when PPAR‑independent cytotoxic mechanisms are under investigation.

PPAR Metabolic Regulation Mechanism of Action

Jacaric Acid Induces Apoptosis Selectively in Cancerous Prostate Cells While Sparing Normal Prostate Epithelium

Jacaric acid and four of its octadecatrienoic geoisomers selectively induced apoptosis in both hormone‑dependent (LNCaP) and hormone‑independent (PC‑3) human prostate cancer cells, while not affecting the viability of normal human prostate epithelial cells (RWPE‑1) [1]. In LNCaP cells, jacaric acid exhibited an IC50 of 2.2 µM, and in PC‑3 cells an IC50 of 11.8 µM, with the differential sensitivity reflecting cell‑line‑specific factors . Three‑dimensional conformational analysis revealed that jacaric acid had the highest biosimilarity scores (ST(ST‑opt)=0.81; CT(CT‑opt)=0.45) to the reference cytotoxic punicic acid, enabling ranking of geoisomers by cytotoxic potency that 2‑D cis/trans analysis could not predict [1]. This selectivity for cancer cells over normal epithelium is a differentiating feature relative to less‑selective cytotoxic fatty acids.

Prostate Cancer Selective Cytotoxicity Therapeutic Index

Jacaric Acid Exhibits Broad‑Spectrum Antiproliferative Activity with GI50 of 1–5 µM Across Diverse Cancer Cell Lines

Jacaric acid induces cell cycle arrest and apoptosis in a variety of cancer cell lines with reported GI50 values ranging from 1 to 5 µM [1]. This broad‑spectrum activity spans prostate adenocarcinoma (LNCaP, PC‑3), colorectal adenocarcinoma (DLD‑1), murine macrophage‑like leukemia (PU5‑1.8), and eosinophilic leukemia (EoL‑1) models . The cytotoxicity mechanism involves increased production of reactive oxygen species (ROS), and the effect is abolished by the antioxidant α‑tocopherol, confirming that apoptosis results from oxidative stress [1]. While specific GI50 comparisons across all cell lines are not available for every CLnA isomer, the consistency of sub‑10 µM potency across multiple cancer types supports jacaric acid as a broadly active reference compound within the CLnA class.

Pan‑cancer Growth Inhibition Oxidative Stress

Jacaric Acid: Validated Research Application Scenarios Based on Comparative Evidence


Prostate Cancer Selective Apoptosis Studies Requiring Normal Cell Sparing

Jacaric acid is the optimal CLnA isomer for prostate cancer research where selective induction of apoptosis in cancerous cells (LNCaP IC50 = 2.2 µM; PC‑3 IC50 = 11.8 µM) while sparing normal prostate epithelial cells (RWPE‑1) is a critical endpoint [1]. The demonstrated selectivity distinguishes jacaric acid from less‑selective cytotoxic agents and supports its use as a tool compound for investigating differential cancer‑normal cell signaling and therapeutic window optimization.

Murine Leukemia PU5‑1.8 Growth Inhibition Assays Requiring Maximal Potency

For in vitro anti‑leukemic screening using the murine macrophage‑like leukemia PU5‑1.8 model, jacaric acid provides the lowest IC50 (6.00 ± 0.87 µM) among seven directly compared CLnA isomers [2]. Its 1.4‑fold potency advantage over punicic acid and 1.8‑fold advantage over α‑eleostearic acid in the same assay system support its selection as the reference CLnA isomer for dose‑response and mechanism‑of‑action studies in this leukemia model.

COX‑1 Inhibition and Inflammation Pathway Studies Requiring Defined Ki Values

Jacaric acid is the preferred conjugated fatty acid for experiments targeting cyclooxygenase‑1 (COX‑1) due to its well‑characterized in vitro inhibition constant (Ki = 1.7 µM) [3]. This defined Ki enables precise concentration selection and facilitates comparison with synthetic COX‑1 inhibitors. The compound's concurrent SCD‑1 downregulation in long‑term feeding models further supports its use in metabolic‑inflammation intersection studies [4].

PPAR‑Independent Cancer Cell Death Mechanism Dissection

In studies requiring exclusion of PPAR‑mediated transcriptional confounding, jacaric acid is the uniquely suitable CLnA isomer due to its documented lack of PPARα and PPARγ activation [5]. By contrast, punicic acid and α‑eleostearic acid are established PPAR agonists, which complicates interpretation of apoptosis, differentiation, and metabolic assays. Jacaric acid's PPAR‑null profile isolates lipid peroxidation‑driven and caspase‑dependent apoptosis pathways for unambiguous mechanistic analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jacaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.